- Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301, Tetrahedron, 2013, 69(1), 184-189
Cas no 968-93-4 (testolactone)
testolactone structure
Product Name:testolactone
Numero CAS:968-93-4
MF:C19H24O3
MW:300.392066001892
CID:40427
PubChem ID:13769
Update Time:2025-06-08
testolactone Proprietà chimiche e fisiche
Nomi e identificatori
-
- testolactone
- -TESTOLACTONE
- 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren
- 1,2-dehydrotestololactone
- 1,2-didehydro-testololacton
- 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione
- 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone
- 1-dehydrotestololactone
- delta(1)-dehydrotestolactone
- Δ1-Testolactone
- TESTOLACTONE,USP24
- Testosterone
- 17a-oxa-D-homo-1,4-androstadien-3,17-dione
- fludestrin
- sq9538
- teolit
- teslac
- teslak
- testolacton
- testololactone
- 1,2-Didehydrotestololactone
- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone
- (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)
- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)
- D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)
- Testololactone, 1-dehydro- (7CI)
- 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione
- 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-
- MeSH ID: D013738
- NSC 23759
- SQ 9538
- Δ1-Dehydrotestololactone
- Δ1-Testololactone
- TESTOLACTONE [USP-RS]
- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone
- Testolactona [INN-Spanish]
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione
- 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone
- Testolactona (INN-Spanish)
- Testolactonum (INN-Latin)
- BDBM50367848
- BPEWUONYVDABNZ-DZBHQSCQSA-N
- TESTOLACTONE (USP IMPURITY)
- D00153
- CS-5268
- TESTOLACTONE [WHO-DD]
- CHEMBL1571
- delta(1)-Testolactone
- .DELTA.1-Testololactone
- BRD-K69636617-001-01-7
- Testolactonum [INN-Latin]
- therapeutic testolactone
- HMS3750O07
- Tox21_111576
- 17a-Oxa-D-homoandrosta-1,17-dione
- TESLAC (TN)
- 1 Dehydrotestolactone
- NSC 12173
- Testolactonum
- DB00894
- TESTOLACTONE [MI]
- 1-Dehydrotestolactone
- TESTOLACTONE [ORANGE BOOK]
- NCI60_001908
- SQ-9538
- HSDB 3255
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione
- NCGC00159329-02
- Testolactona
- Testololactone, 1,2-didehydro-
- Testolactone (USAN:USP:INN)
- Q3985253
- D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione
- Testolactone [USAN:USP:INN]
- W-100129
- 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone
- Testolattone
- NS00004469
- DELTA(1)-DEHYDROTESTOLOLACTONE
- .DELTA.1-Dehydrotestololactone
- TESTOLACTONE [VANDF]
- Testolactone ciii
- delta1-Testololactone
- DTXCID303644
- C02197
- Testolattone [DCIT]
- TESTOLACTONE [INN]
- delta(1)-Testololactone
- EINECS 213-534-6
- GTPL7303
- TESTOLACTONE CIII [USP-RS]
- TESTOLACTONE [USAN]
- TESTOLACTONE [HSDB]
- NSC-23759
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
- Testololactone, 1-dehydro-
- TESTOLACTONE [USP IMPURITY]
- CAS-968-93-4
- 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone
- 968-93-4
- TESTOLACTONE CIII (USP-RS)
- UNII-6J9BLA949Q
- CHEBI:9460
- Testolactone (USP/INN)
- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone
- 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
- Delta1-Testolactone
- D-Homo-17a-oxaandrosta-1,17-dione
- 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone
- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone
- .DELTA.1-Dehydrotestolactone
- TESTOLACTONE (USP-RS)
- AKOS015840139
- 6J9BLA949Q
- NSC23759
- BCP10926
- 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone
- LMST02020084
- DTXSID2023644
- Testololactone,2-didehydro-
- SCHEMBL4053
- Delta-1-testololactone
- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
- HY-13763
-
- MDL: MFCD00866295
- Inchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
- Chiave InChI: BPEWUONYVDABNZ-DZBHQSCQSA-N
- Sorrisi: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C
Proprietà calcolate
- Massa esatta: 300.17300
- Massa monoisotopica: 300.172545
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 0
- Complessità: 602
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.4
- XLogP3: 3
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.17
- Punto di fusione: 218-219°
- Punto di ebollizione: 482°Cat760mmHg
- Punto di infiammabilità: 213.4°C
- Indice di rifrazione: 1.567
- PSA: 43.37000
- LogP: 3.58990
- Rotazione specifica: D23 -45.6° (c = 1.24 in chloroform)
testolactone Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
testolactone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-2 mg |
Testolactone |
968-93-4 | 98.82% | 2mg |
¥1300.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-5 mg |
Testolactone |
968-93-4 | 98.82% | 5mg |
¥1950.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-10 mg |
Testolactone |
968-93-4 | 98.82% | 10mg |
¥2925.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-25 mg |
Testolactone |
968-93-4 | 98.82% | 25mg |
¥5265.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-50 mg |
Testolactone |
968-93-4 | 98.82% | 50mg |
¥7898.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-100 mg |
Testolactone |
968-93-4 | 98.82% | 100MG |
¥11847.00 | 2021-09-23 |
testolactone Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide , Water ; 5 d, 24 °C
Riferimento
- Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues, Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt
Riferimento
- Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and testolactone, Steroids, 2015, 96, 164-168
Metodo di produzione 4
Metodo di produzione 5
Metodo di produzione 6
Metodo di produzione 7
Metodo di produzione 8
Metodo di produzione 9
Metodo di produzione 10
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives, Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Acetone , Water ; 8 d, 27 °C
Riferimento
- Transformation of steroids by Trichoderma hamatum, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621
testolactone Raw materials
- Hydroxyprogesterone
- Androstenedione
- Progesterone
- Boldenone
- Pregnenolone
- Androsta-1,4-diene-3,17-dione
- Testosterone
testolactone Preparation Products
testolactone Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
968-93-4 (testolactone) Prodotti correlati
- 13103-34-9(Boldenone Undecylenate)
- 4416-57-3(Testololactone)
- 106505-90-2(Boldenone Cypionate)
- 977-32-2(Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso